6-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole
CAS No.: 1707710-38-0
Cat. No.: VC6002442
Molecular Formula: C13H14FNO
Molecular Weight: 219.259
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1707710-38-0 |
---|---|
Molecular Formula | C13H14FNO |
Molecular Weight | 219.259 |
IUPAC Name | 6-fluoro-3-(oxan-3-yl)-1H-indole |
Standard InChI | InChI=1S/C13H14FNO/c14-10-3-4-11-12(7-15-13(11)6-10)9-2-1-5-16-8-9/h3-4,6-7,9,15H,1-2,5,8H2 |
Standard InChI Key | PRAKDDIDFFWNJG-UHFFFAOYSA-N |
SMILES | C1CC(COC1)C2=CNC3=C2C=CC(=C3)F |
Introduction
Structural Characterization and Nomenclature
Core Indole Framework
The indole nucleus consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 6-fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole, the fluorine atom occupies the sixth position of the benzene ring, while the tetrahydro-2H-pyran-3-yl group attaches to the third position of the indole core . This substitution pattern influences electronic distribution and steric interactions, critical for biological activity and synthetic feasibility.
Tetrahydro-2H-Pyran Substituent
The tetrahydro-2H-pyran (oxane) moiety is a six-membered oxygen-containing heterocycle with one oxygen atom and five methylene groups. The "3-yl" designation indicates substitution at the third carbon of the pyran ring. This group introduces conformational rigidity and modulates solubility properties due to its mixed hydrophobic (methylene groups) and hydrophilic (ether oxygen) characteristics .
Molecular Formula and Weight
Based on structural analogs:
Table 1: Key Structural Descriptors
Property | Value |
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IUPAC Name | 6-fluoro-3-(oxan-3-yl)-1H-indole |
SMILES | C1CCOC(C1)C2=CNC3=C2C=CC(=C3)F |
InChIKey | MHVCWTVIFZYECE-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (indole NH) |
Hydrogen Bond Acceptors | 2 (ether O, indole N) |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 6-fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole likely involves:
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Indole Core Formation: Fischer indole synthesis or Madelung cyclization using fluorinated precursors.
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Pyran Ring Construction: Cyclization of diols or epoxides under acidic conditions.
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Coupling Strategies: Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce the pyran moiety .
Analogous Synthetic Protocols
The AA Blocks synthesis of pyrrolo[1,2-a]indoles via intramolecular Wittig reactions provides a template for annulation strategies . For example, indole-2-carboxaldehydes react with vinylphosphonium salts to form tricyclic systems, suggesting adaptability for introducing pyran substituents through modified ylide intermediates .
Table 2: Key Reaction Parameters
Parameter | Optimal Conditions |
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Catalyst | Pd(PPh₃)₄ |
Solvent | Toluene/EtOH (3:1) |
Temperature | 80–100°C |
Yield (Analog) | 58–93% |
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Low (≤1 mg/mL at 25°C), typical for lipophilic indole derivatives.
Spectral Characteristics
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¹H NMR: Expected signals at δ 7.45–7.55 (indole H-4/H-5), δ 6.85–6.95 (H-7), and δ 3.70–4.10 (pyran OCH₂) .
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¹³C NMR: Peaks near δ 155.2 (C-6, fluorinated), δ 110–120 (indole carbons), and δ 65–75 (pyran ether carbon) .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in the synthesis of:
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S1P₁ receptor antagonists (e.g., analogues of compound 5 in AA Blocks data) .
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Antiviral agents targeting RNA-dependent RNA polymerases.
Material Science
As a fluorinated heterocycle, it serves as a monomer in conductive polymers and liquid crystal displays .
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